{[(1r,3r)-3-methoxycyclobutyl]methyl}urea
Description
{[(1R,3R)-3-Methoxycyclobutyl]methyl}urea is a cyclobutane-derived urea compound characterized by a methoxy-substituted cyclobutyl core linked to a methylurea group. Its stereochemistry (1R,3R) confers unique conformational rigidity and hydrogen-bonding capabilities due to the urea moiety, making it of interest in medicinal chemistry for targeting enzymes or receptors sensitive to steric and electronic interactions. Cyclobutane rings are less common in drug design compared to cyclohexane or cyclopentane systems, but their high strain energy can enhance binding specificity in certain contexts. The methoxy group at the 3-position may influence solubility and metabolic stability, while the urea group provides hydrogen-bond donor/acceptor sites for molecular recognition.
Properties
IUPAC Name |
(3-methoxycyclobutyl)methylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-11-6-2-5(3-6)4-9-7(8)10/h5-6H,2-4H2,1H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCZEEHHDSFRCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)CNC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1r,3r)-3-methoxycyclobutyl]methyl}urea typically involves the reaction of a cyclobutyl derivative with a methoxy group and an isocyanate. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction times can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{[(1r,3r)-3-methoxycyclobutyl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
{[(1r,3r)-3-methoxycyclobutyl]methyl}urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(1r,3r)-3-methoxycyclobutyl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a synthesis of general principles and indirect insights from the literature:
Cyclic Amine Derivatives
The compounds in and feature cyclic amine backbones (e.g., cyclohexane, cyclohepta[b]pyrrol) with polar substituents. For example:
- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride () contains a Mannich base framework with a ketone group.
- (1R,3R,3aS,8aR)-4-Oxo-3-phenyl-1-[(1R)-1-phenylethyl]decahydrocyclohepta[b]pyrrol-1-ium bromide () includes a fused bicyclic system with a ketone and ammonium group, stabilized by hydrogen bonding.
Key Differences :
- Functional Groups : The urea group in the target compound offers dual hydrogen-bonding capacity, unlike the ammonium or ketone groups in –2. This may enhance interactions with biological targets like kinases or proteases.
- Stereochemical Complexity : The (1R,3R) configuration in the cyclobutane core restricts rotational freedom, unlike the more flexible cyclohexane derivatives.
Physicochemical Properties
Biological Activity
{[(1r,3r)-3-methoxycyclobutyl]methyl}urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methoxycyclobutanamine with isocyanates. The reaction conditions can be optimized to improve yield and purity. For example, microwave-assisted synthesis has been shown to enhance the efficiency of urea formation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. The compound has been evaluated against various bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC) :
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 3a | S. aureus | 0.03 |
| 3b | K. pneumoniae | 0.06 |
| 3l | A. baumannii | 0.25 |
Cytotoxicity Studies
Cytotoxicity assays using cancer cell lines have demonstrated that certain urea derivatives exhibit selective cytotoxicity. For instance, compounds structurally similar to this compound showed reduced viability in U937 cells compared to THP-1 cells, suggesting a potential for targeted cancer therapy .
The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways associated with bacterial growth and cancer cell proliferation. For example, some urea derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial for cell survival and proliferation .
Case Studies
- Antibacterial Activity : A study evaluated a series of urea derivatives for their antibacterial activity against a panel of pathogens. Among these, compounds similar to this compound displayed significant growth inhibition against Acinetobacter baumannii, with one compound achieving a remarkable inhibition rate of 94.5% .
- Anticancer Potential : In vitro studies assessed the antiproliferative effects on various cancer cell lines, revealing that certain derivatives could reduce cell viability significantly at micromolar concentrations . This suggests that modifications to the urea structure can enhance anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
